molecular formula C7H15NO2 B12100300 3-Amino-3-(oxolan-3-yl)propan-1-ol

3-Amino-3-(oxolan-3-yl)propan-1-ol

Katalognummer: B12100300
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: GRCRZKAJDQKYCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(oxolan-3-yl)propan-1-ol: is an organic compound with the molecular formula C₇H₁₅NO₂ It features a three-carbon chain with an amino group and a hydroxyl group attached to the first carbon, and an oxolane ring attached to the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxolan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of halogenated compounds or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Amino-3-(oxolan-3-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a valuable tool in biochemical studies.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s functional groups can be modified to create drug candidates with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The oxolane ring provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-2-(oxolan-3-yl)propan-1-ol
  • 3-Amino-1-(oxolan-3-yl)propan-1-ol
  • 2-Amino-3-(1H-indol-3-yl)propan-1-ol

Comparison: 3-Amino-3-(oxolan-3-yl)propan-1-ol is unique due to the position of the amino and hydroxyl groups on the carbon chain. This specific arrangement allows for distinct reactivity and interactions compared to similar compounds. The presence of the oxolane ring also contributes to its unique properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

3-amino-3-(oxolan-3-yl)propan-1-ol

InChI

InChI=1S/C7H15NO2/c8-7(1-3-9)6-2-4-10-5-6/h6-7,9H,1-5,8H2

InChI-Schlüssel

GRCRZKAJDQKYCR-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.